Product packaging for Elegandiol(Cat. No.:)

Elegandiol

Cat. No.: B1257647
M. Wt: 306.5 g/mol
InChI Key: QYNPSRWEKFVLRS-KPGNMOGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elegandiol is a linear diterpene compound (IUPAC name: (2E,6E,10E,13R)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1,13-diol) isolated from the brown algae Cystoseira brachycarpa var. balearica . This compound is provided for research use only and is not intended for diagnostic or therapeutic purposes. Scientific studies have investigated the relaxing activity of this compound on smooth muscle preparations . Research on guinea-pig intestinal musculature demonstrated that this compound can inhibit contractile responses induced by acetylcholine and histamine . Furthermore, the compound was shown to produce a dose-dependent relaxing effect on ileum pre-contracted with BaCl₂ or KCl, and to inhibit the spontaneous contractile tone of colon smooth muscle . The mechanism of this relaxing action is suggested to involve a second messenger cyclase system rather than acting at a receptor level . This compound is a valuable phytochemical for researchers in the fields of natural products chemistry and pharmacology, particularly for in vitro studies concerning smooth muscle physiology and the bioactivity of marine-derived diterpenoids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O2 B1257647 Elegandiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(2E,6E,10E,13R)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol

InChI

InChI=1S/C20H34O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1

InChI Key

QYNPSRWEKFVLRS-KPGNMOGWSA-N

Isomeric SMILES

CC(=C[C@@H](C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)C

Canonical SMILES

CC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C

Synonyms

elegandiol

Origin of Product

United States

Origin, Isolation, and Biogeographical Distribution

Natural Sources and Species Identification

Elegandiol is a secondary metabolite produced by the brown alga Bifurcaria bifurcata. This seaweed, belonging to the family Sargassaceae, is the primary and most well-documented natural source of this compound. Bifurcaria bifurcata is also known to produce a variety of other structurally related diterpenoids, such as eleganolone (B1236103) and bifurcane. While the marine environment is a rich source of diverse natural products, current scientific literature predominantly attributes the origin of this compound to Bifurcaria bifurcata.

Bifurcaria bifurcata is commonly found along the Atlantic coasts of Europe, with significant populations reported in the British Isles, the northwestern coasts of France (Brittany), and Spain. nist.govresearchgate.net It typically inhabits eulittoral rockpools on shores with moderate to very exposed conditions. nist.gov

Isolation Methodologies in Natural Product Research

The isolation of this compound from its natural source, Bifurcaria bifurcata, involves a series of steps typical in natural product chemistry. The general methodology includes extraction, fractionation, and purification.

Extraction: The initial step involves the extraction of the algal biomass to obtain a crude extract containing a mixture of compounds. Various organic solvents have been utilized for this purpose. A common method involves the use of a mixture of dichloromethane and methanol. Other solvents, such as acetone and ethyl acetate, have also been employed in the extraction of diterpenes from Bifurcaria bifurcata.

Fractionation and Purification: Following extraction, the crude extract is subjected to chromatographic techniques to separate the different chemical constituents. Thin Layer Chromatography (TLC) is often used for preliminary analysis of the extract's composition. For the preparative isolation of this compound, column chromatography is a standard procedure. In this technique, the crude extract is passed through a stationary phase, such as silica gel, and eluted with a solvent system of increasing polarity. This process separates the compounds based on their affinity for the stationary and mobile phases. Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and separation efficiency.

Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Mass Spectrometry (MS) provides information about the molecular weight and elemental composition, while Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule.

Table 1: Generalised Isolation Methodology for this compound

Step Technique Description
1. Collection and Preparation Manual Collection & Lyophilisation Bifurcaria bifurcata is collected from its natural habitat and freeze-dried to preserve its chemical constituents.
2. Extraction Solvent Extraction The dried algal material is extracted with an organic solvent or solvent mixture (e.g., dichloromethane:methanol).
3. Fractionation Column Chromatography The crude extract is subjected to column chromatography over silica gel to separate it into fractions of varying polarity.
4. Purification Preparative HPLC Fractions containing this compound are further purified using High-Performance Liquid Chromatography to yield the pure compound.
5. Analysis & Elucidation TLC, NMR, MS, IR Thin Layer Chromatography is used to monitor the separation process. The structure of the purified compound is determined using various spectroscopic techniques.

Geographical and Ecological Factors Influencing Metabolite Production

The production of secondary metabolites in marine algae, including diterpenes like this compound in Bifurcaria bifurcata, is significantly influenced by a range of geographical and ecological factors. These factors can lead to variations in the chemical profile of the alga, a phenomenon known as chemical plasticity.

Geographical Location: The diterpene composition of Bifurcaria bifurcata has been shown to vary with the collection site. Studies on populations along the coasts of Brittany, France, have revealed distinct chemical profiles in different locations.

Ecological Factors: Abiotic factors play a crucial role in shaping the secondary metabolite production of Bifurcaria bifurcata. Research has indicated a correlation between the production of specific diterpenes and the local environmental conditions:

Hydrodynamism and Substratum: The degree of wave exposure and the nature of the seabed have a notable impact. Populations of Bifurcaria bifurcata in exposed, rocky locations tend to produce higher concentrations of this compound and bifurcane. In contrast, those in more sheltered, sandy environments predominantly produce eleganolone.

Seasonality: The chemical composition of Bifurcaria bifurcata can also fluctuate with the seasons. For instance, the diterpene bifurcanone has been identified as a seasonal chemomarker, as it is primarily expressed during the winter in sheltered, sandy sites.

These variations suggest that the production of this compound and other diterpenes may be an adaptive response of Bifurcaria bifurcata to the specific environmental pressures of its habitat. The synthesis of these compounds could be involved in defense mechanisms against herbivores, pathogens, or abiotic stresses such as UV radiation and desiccation.

**Table 2: Influence of Ecological Factors on Diterpene Production in *Bifurcaria bifurcata***

Ecological Factor Environmental Condition Predominant Diterpene(s)
Wave Exposure Exposed, Rocky Sites This compound, Bifurcane
Sheltered, Sandy Sites Eleganolone
Seasonality Winter (in sheltered sites) Bifurcanone

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes for Elegandiol and Related Acyclic Diterpenes

The biosynthesis of linear diterpenes in Bifurcaria bifurcata is thought to commence with the acyclic precursor geranylgeraniol (B1671449). These diterpenes are categorized into three main families based on their oxidation patterns: C-12 oxidized, C-13 oxidized, and direct geranylgeraniol derivatives. This compound falls into the C-12 oxidized category. researchgate.netcabidigitallibrary.orgnih.gov

The proposed biosynthetic route to this compound likely involves the following key steps:

Formation of the Diterpene Backbone: The universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP), is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). heraldopenaccess.us A diterpene synthase (diTPS) is hypothesized to catalyze the formation of the foundational acyclic diterpene skeleton.

Regiospecific Oxidation: Subsequent to the action of a diTPS, it is proposed that a series of highly specific oxidation reactions occur. For this compound, this would involve the introduction of a hydroxyl group at the C-12 position of the geranylgeraniol backbone. This regiospecific oxidation is likely catalyzed by a cytochrome P450 monooxygenase (CYP). jeffleenovels.comnih.gov

Further Modifications: Additional enzymatic modifications, such as other hydroxylations or rearrangements, may occur to yield the final structure of this compound and other related diterpenoids found in Bifurcaria bifurcata. researchgate.netnih.gov

The co-occurrence of other C-12 oxidized diterpenes in Bifurcaria bifurcata supports the hypothesis of a common biosynthetic pathway with divergent downstream modifications. researchgate.net

Enzymatic Mechanisms in Diterpenoid Biosynthesis

The biosynthesis of diterpenoids is orchestrated by two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

Diterpene Synthases (diTPSs): These enzymes are responsible for creating the vast diversity of diterpene carbon skeletons from the linear precursor GGPP. heraldopenaccess.us They are broadly classified into two types based on their reaction mechanisms:

Class I diTPSs: These enzymes utilize a metal-dependent ionization of the diphosphate (B83284) group of GGPP to generate a carbocation, which then undergoes a series of cyclizations and rearrangements.

Class II diTPSs: These enzymes initiate catalysis through protonation of a double bond in the GGPP substrate, leading to a different set of cyclization cascades. heraldopenaccess.us

While diTPSs are well-studied in terrestrial plants and some fungi, their characterization in brown algae remains limited. In red algae, microbial-type terpene synthases have been identified, suggesting a different evolutionary origin for terpene biosynthesis in these organisms compared to plants. oup.comnih.gov It is plausible that Bifurcaria bifurcata possesses a unique set of diTPSs adapted to its marine environment.

Cytochrome P450 Monooxygenases (CYPs): Following the formation of the diterpene backbone by diTPSs, CYPs introduce functional groups, primarily hydroxyl groups, onto the hydrocarbon skeleton. jeffleenovels.comnih.gov This functionalization is crucial for the biological activity and structural diversity of diterpenoids. CYPs are heme-containing enzymes that catalyze regio- and stereospecific oxidation reactions. researchgate.net The proposed hydroxylation at the C-12 position to form this compound is a classic example of a CYP-catalyzed reaction. The specificity of the CYP enzyme determines the position of the hydroxyl group, leading to the different families of oxidized diterpenes observed in Bifurcaria bifurcata. researchgate.netnih.gov

Enzyme ClassGeneral Function in Diterpenoid BiosynthesisProposed Role in this compound Biosynthesis
Diterpene Synthase (diTPS)Formation of the basic C20 diterpene skeleton from GGPP. heraldopenaccess.usCatalyzes the initial formation of the acyclic geranylgeraniol backbone.
Cytochrome P450 Monooxygenase (CYP)Regio- and stereospecific oxidation of the diterpene skeleton. jeffleenovels.comnih.govCatalyzes the specific hydroxylation at the C-12 position of the acyclic precursor.

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The genetic and molecular underpinnings of diterpene biosynthesis in brown algae, including Bifurcaria bifurcata, are still largely unexplored. In contrast to the well-characterized pathways in higher plants and some microbes, the genes encoding the specific diTPSs and CYPs responsible for this compound production have not yet been identified.

Genomic and transcriptomic analyses of algae are beginning to shed light on the evolution and diversity of terpene synthase genes. researchgate.net Studies in red algae have revealed that their terpene synthases are phylogenetically distinct from those found in terrestrial plants, suggesting a unique evolutionary history of these biosynthetic pathways in marine environments. oup.comnih.gov It is anticipated that the genes for this compound biosynthesis in Bifurcaria bifurcata would be organized in a biosynthetic gene cluster, a common feature for the production of specialized metabolites in many organisms.

Future research involving genome sequencing and transcriptomic analysis of Bifurcaria bifurcata, particularly in tissues where this compound accumulates, will be crucial for identifying and characterizing the genes and enzymes involved in its biosynthesis.

In Vitro and Engineered Biosynthesis Approaches

To date, there are no published reports on the in vitro characterization of enzymes or the engineered biosynthesis of this compound. However, the heterologous expression of terpene synthases and CYPs from various organisms in microbial hosts like Escherichia coli and yeast is a well-established strategy for studying enzyme function and for the biotechnological production of terpenoids. researchgate.net

In Vitro Approaches: Once the genes for the putative diTPS and CYP from Bifurcaria bifurcata are identified, they can be expressed in a suitable host system. The purified recombinant enzymes can then be used in in vitro assays with the precursor GGPP to confirm their catalytic activity and to characterize their products. This approach would definitively establish their roles in the this compound biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Elegandiol and its Core Skeleton

A pivotal step in these total syntheses was the alkylation reaction of silyl (B83357) cyanide with allylic iodide. fishersci.canih.gov This reaction was instrumental in constructing the core carbon skeleton of these complex diterpenes. Following the formation of key intermediates, this compound (3) itself was prepared from eleganolone (B1236103) (1) through a reduction step utilizing sodium borohydride (B1222165) (NaBH₄). fishersci.ca

The successful total synthesis of these elegan-type diterpenes, including this compound, provided crucial validation for their proposed chemical structures and opened avenues for further research into their pharmacological activities. fishersci.ca

Table 1: Key Compounds in this compound Total Synthesis

Compound NameRole in SynthesisPubChem CID
(E,E)-FarnesolStarting Material445070
EleganoloneIntermediate6439034
This compoundFinal Product6443625
Eleganolone AcetateRelated ProductN/A
EleganonalRelated ProductN/A
EpoxyeleganoloneRelated ProductN/A*

*N/A: PubChem CID not directly found in search results for this specific compound name.

Semi-synthetic Modifications and Analog Design

Semi-synthetic strategies play a significant role in natural product chemistry, often employed to enhance the biological activity, improve the toxicity profile, or explore the full therapeutic potential of naturally occurring compounds. nih.govnih.gov this compound, along with its naturally occurring derivatives like eleganolone, serves as a valuable template for such modifications. mdpi-res.comnih.gov

These acyclic diterpenes, abundantly biosynthesized by marine brown algae such as Bifurcaria bifurcata and Cystoseira brachycarpa, have been investigated for their biological activities, including antiparasitic and cytotoxic effects. nih.gov The inherent biological potential of this compound motivates the design and synthesis of its analogs through semi-synthetic routes. This approach often involves "hybrid processes" that integrate traditional organic synthesis with biosynthetic engineering, allowing for the generation of new and diverse natural product derivatives. nih.gov By modifying specific parts of the this compound scaffold, researchers aim to create compounds with optimized properties for various applications. nih.gov

Stereoselective Synthesis Methodologies

Stereoselectivity is paramount in the synthesis of natural products like this compound, as different stereoisomers can exhibit distinct biological activities. The absolute configuration (AC) of the acyclic diterpenoid this compound was unequivocally re-established as (S) at the C-13 position using Vibrational Circular Dichroism (VCD) spectral analysis. This determination is critical for guiding stereoselective synthetic efforts.

While the primary total synthesis of this compound itself involved a reduction step from eleganolone, other elegan-type diterpenes within the same synthetic pathway have seen the application of stereoselective methods. For instance, asymmetric Sharpless epoxidation, employing d-(−)-diethyl tartrate (DET) as a chiral inducer, was utilized to synthesize epoxyeleganolone (5) from eleganolone (1). fishersci.ca This exemplifies the use of asymmetric induction to control the stereochemistry at newly formed chiral centers within the elegan-type diterpene scaffold. Such methodologies are fundamental in ensuring the synthesis of the desired enantiomer, which is often the biologically active form.

Development of Novel Synthetic Reactions for this compound Scaffold

The initial total synthesis of this compound and its related elegan-type diterpenes highlighted the importance of specific chemical transformations for constructing their unique linear diterpene scaffold. The alkylation reaction of silyl cyanide with allylic iodide was identified as a key step in this groundbreaking synthesis. fishersci.canih.gov This reaction enabled the efficient construction of the carbon framework, which was a significant advancement at the time for accessing this class of natural products.

The broader field of organic synthesis continually seeks to develop novel reactions that offer improved efficiency, selectivity, and sustainability, which can be applied to complex natural product scaffolds. While specific novel reactions exclusively developed for the this compound scaffold beyond its initial total synthesis are not extensively detailed in the provided information, the foundational methods established for its synthesis, such as the aforementioned alkylation, represent significant developments in their own right for accessing this diterpene class. The ongoing advancements in areas like organocatalysis, C-H activation, and new catalytic methods promise future innovations that could further refine and diversify synthetic routes to this compound and its analogs.

Molecular and Cellular Biological Activities Non Clinical Focus

Antiprotozoal Activities in Cellular Models (e.g., Leishmania donovani, Plasmodium falciparum)

Elegandiol demonstrates significant antiprotozoal properties. Research indicates its activity against Leishmania donovani, the causative agent of visceral leishmaniasis. thegoodscentscompany.com Furthermore, this compound has been reported to inhibit drug-resistant strains of Plasmodium falciparum, the deadliest species of Plasmodium responsible for malaria, suggesting its potential as a lead compound for the development of new antimalarial drugs. thegoodscentscompany.com The critical need for novel antiprotozoal agents is underscored by the emergence of drug-resistant parasitic strains and the substantial global morbidity and mortality caused by these diseases.

In Vitro Cytotoxicity in Cancer Cell Lines and Tumorigenic Cellular Models (e.g., human liver cancer, human breast cancer MDA-MB-231)

This compound exhibits cytotoxic effects in vitro, particularly against human liver cancer cell lines and various other cancer cell lines. thegoodscentscompany.com Studies suggest that this compound may exert its cytotoxic effects by interacting with specific cellular pathways involved in cell proliferation and apoptosis. thegoodscentscompany.com While general cytotoxicity studies on human liver cancer cell lines (e.g., HepG2) and human breast cancer cell lines such as MDA-MB-231 are prevalent in cancer research, specific detailed data (e.g., IC50 values) for this compound against these exact cell lines were not extensively detailed in the conducted searches beyond a general statement of its activity. thegoodscentscompany.com

Modulation of Cellular Physiological Processes (e.g., inhibition of contractile activities on guinea pig ileum musculature)

This compound, alongside eleganolone (B1236103), linear diterpenes isolated from Cystoseira brachycarpa var. balearica, has been shown to inhibit contractile activities in guinea-pig intestinal preparations. mdpi-res.comnih.gov Specifically, both compounds inhibited contractions induced by acetylcholine (B1216132) (ACh) and histamine (B1213489) (Hist) on ileum musculature. mdpi-res.com The pIC50 values for this compound were determined to be 4.71 ± 0.18 for ACh and 5.18 ± 0.01 for Hist. mdpi-res.com

Furthermore, this compound demonstrated a dose-dependent relaxation of these preparations when precontracted with 300 µM BaCl2 or 60 mM KCl. The pIC50 values for this compound in these contexts were 4.34 ± 0.02 and 4.47 ± 0.06, respectively. mdpi-res.com On colon smooth muscle, this compound also inhibited spontaneous contractile tone, an effect that was reversed by methylene (B1212753) blue and hemoglobin. mdpi-res.com These findings suggest that the diterpenes from Cystoseira, including this compound, modulate these physiological processes by acting on a second messenger cyclase system rather than directly at a receptor level. mdpi-res.com

Table 1: Inhibition of Contractile Activities by this compound on Guinea Pig Ileum Musculature

Inducing AgentThis compound pIC50 Value (Mean ± SD)
Acetylcholine (ACh)4.71 ± 0.18 mdpi-res.com
Histamine (Hist)5.18 ± 0.01 mdpi-res.com
BaCl2 (300 µM)4.34 ± 0.02 mdpi-res.com
KCl (60 mM)4.47 ± 0.06 mdpi-res.com

Anti-biofilm Activities and Microbial Interaction Studies

This compound has been investigated for its anti-biofilm activities. In studies screening compounds for their ability to inhibit biofilm development, this compound, along with eleganolone, exhibited "good activity" against two of the tested bacterial strains. However, the selectivity indices (SI) for these compounds varied depending on the specific strains evaluated. Biofilm formation by pathogenic microorganisms is a significant concern in biomedical research due to their multidrug resistance, making the discovery of effective anti-biofilm agents crucial.

Investigations into Synergistic Biological Effects with Other Compounds

This compound has shown indications of synergistic biological effects when investigated in combination with other compounds. Interaction studies suggest that this compound may exhibit synergistic effects when co-administered with certain drugs, which could potentially enhance its therapeutic efficacy, particularly against resistant strains of pathogens. thegoodscentscompany.com This concept is supported by observations from studies on Bifurcaria bifurcata extracts, where this compound is a known metabolite. When a fraction containing eleganolone from B. bifurcata was tested alone, its activity was reduced compared to the whole extract, implying a synergistic interaction among different metabolites present in the extract. Such synergistic interactions are a recognized phenomenon in natural product research, where the combined action of multiple constituents can lead to enhanced biological effects.

Mechanisms of Action at the Molecular and Cellular Level

Target Identification and Molecular Interaction Studies

Studies on Elegandiol have begun to identify its molecular targets and the nature of its interactions within biological systems. Notably, this compound, alongside the related compound eleganolone (B1236103), has been shown to inhibit the contractile activities induced by acetylcholine (B1216132) and histamine (B1213489) on the ileum musculature of guinea pigs. mims.comfishersci.ieciteab.commarinalg.org This suggests that this compound may interact with receptors or signaling pathways associated with these neurotransmitters, influencing smooth muscle function.

Furthermore, the precise three-dimensional structure of this compound is critical for its molecular interactions. The absolute configuration of this acyclic diterpenoid has been unequivocally re-established as (S) at its chiral center, specifically at C-13. sci-hub.sefishersci.co.ukmdpi-res.comnih.govrsc.orgresearchgate.netnih.gov This determination was achieved through advanced spectroscopic techniques, particularly Vibrational Circular Dichroism (VCD) spectroscopy, which provides insights into the spatial arrangement of atoms and functional groups, thereby informing potential binding orientations with biological targets.

Cellular Pathway Modulation (e.g., cell proliferation, apoptosis)

This compound exerts its biological effects by modulating key cellular processes, including cell proliferation and apoptosis. Research indicates that this compound contributes to cytotoxic effects against cancer cells and exhibits such effects in vitro, particularly against human liver cancer cell lines. wikipedia.org This cytotoxic action is further supported by its observed antimitotic activity, implying an interference with cell division. fishersci.ieciteab.commarinalg.org

Beyond its anticancer properties, this compound demonstrates significant antiparasitic activity. It has shown efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, and has been reported to inhibit drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. wikipedia.orgnih.govnih.gov

Detailed research findings on this compound's impact on cell proliferation include its moderate inhibition of the human breast cancer cell line MDA-MB-231. The half-maximal inhibitory concentration (IC50) values for this effect ranged from 11.6 to 32.0 μg/mL. mdpi-res.comresearchgate.net This suggests a dose-dependent modulation of cancer cell growth.

Table 1: this compound's Inhibitory Activity on MDA-MB-231 Breast Cancer Cells

Cell LineActivityIC50 Range (μg/mL)
MDA-MB-231Growth Inhibition11.6 - 32.0

Structure-Mechanism Relationship Elucidation

The biological activities of this compound are intimately linked to its distinct chemical structure. As a linear diterpene with the molecular formula C20H34O2, its unique arrangement of carbon atoms and the presence of two oxygen atoms are critical for its reactivity and biological properties. wikipedia.orgfishersci.ca

The elucidation of its absolute configuration, specifically the (S)-configuration at C-13, has been a significant step in understanding its structure-mechanism relationship. This stereochemical assignment, confirmed by VCD spectroscopy and corroborated by 13C-NMR chemical shift calculations, is fundamental because chirality often dictates the specificity of molecular interactions in biological systems. mdpi-res.comresearchgate.netnih.gov Furthermore, the all-E geometry of its double bond carbons has been confirmed through characteristic 13C and 1H nuclear magnetic resonance (NMR) resonances. mdpi-res.comresearchgate.net This detailed structural information provides a foundation for future studies aimed at understanding how specific structural features of this compound contribute to its observed biological activities and for the rational design of more potent analogs.

Influence on Quorum Sensing Mechanisms in Microorganisms

This compound, along with eleganolone, has demonstrated anti-biofilm activities against Pseudoalteromonas sp. nih.gov While direct evidence explicitly labeling this compound as a "quorum sensing inhibitor" is not consistently provided in the literature, the observed anti-biofilm activity strongly suggests a potential influence on quorum sensing (QS) mechanisms in microorganisms. Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including biofilm formation, virulence factor production, and swarming motility. nih.govplos.orgnih.govmdpi.comdovepress.com Therefore, compounds that inhibit biofilm formation often do so by interfering with QS pathways, either by inhibiting the synthesis of signaling molecules, degrading them, or competing for receptor sites. dovepress.com Further research is warranted to precisely define this compound's role in modulating bacterial quorum sensing pathways.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Absolute Configuration and Stereochemical Impact on Activity

The absolute configuration (AC) of a chiral molecule is fundamental to its biological activity, as different enantiomers can exhibit varied pharmacological profiles researchgate.net. For Elegandiol, the AC was initially proposed as 13-(R) through chemical derivatization techniques. However, subsequent advancements in chiroptical spectroscopy, specifically Vibrational Circular Dichroism (VCD), combined with quantum mechanical calculations, led to the unambiguous re-establishment of this compound's absolute configuration as 13-(S).

VCD spectroscopy has emerged as a reliable and powerful tool for determining the AC of natural products, particularly those that are challenging to crystallize for X-ray diffraction analysis. This non-destructive method compares the experimental VCD spectrum of a compound in solution with computationally predicted spectra, allowing for a definitive assignment of stereochemistry. In the case of this compound and related linear diterpenes like bifurcane and bifurcatriol, VCD signatures, particularly around the C-13 stereocenter, have been identified as characteristic markers. The VCD-based AC assignment is further corroborated by calculations of 13C-NMR chemical shifts. The precise knowledge of this compound's stereochemistry is critical, as even subtle differences in spatial arrangement can profoundly influence its interactions with biological targets and, consequently, its therapeutic efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities. For this compound, QSAR studies would involve correlating various molecular descriptors (e.g., constitutional, topological, physico-chemical, geometrical, and quantum mechanical properties) with its observed biological activities, such as antiparasitic or cytotoxic effects.

The primary objective of applying QSAR to this compound is to develop predictive models that can forecast the biological activity of novel this compound analogs or derivatives before their synthesis and experimental evaluation. This approach can significantly streamline the drug discovery process by guiding the design of compounds with optimized activity profiles. QSAR models are typically built using statistical methods, including multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN), and their predictive capabilities are rigorously validated through internal and external validation techniques, as well as Y-randomization methods. By leveraging QSAR, researchers can systematically explore the structural modifications that enhance this compound's desired biological effects.

Chemoinformatic and In Silico Approaches for Activity Prediction and Library Design

Chemoinformatic and in silico approaches are integral to modern drug discovery, offering efficient means to predict compound activities and design novel chemical entities. These computational methodologies are highly valuable for studying compounds like this compound, particularly for predicting its activity against specific biological targets and for the rational design of improved analogs.

Key in silico techniques include molecular docking and virtual screening. Molecular docking simulates the binding interaction between a small molecule, such as this compound, and a target protein (e.g., an enzyme or receptor), providing insights into the preferred binding modes and affinities. This allows for the identification of critical structural features of this compound that are responsible for its biological activity. Virtual screening, often coupled with molecular docking, enables the rapid assessment of large chemical libraries to identify potential hits with desired activities, which can then be used to design new this compound-inspired compounds. Furthermore, chemoinformatic tools facilitate the navigation of vast chemical spaces, employing molecular representations and similarity metrics to identify structurally related compounds with potentially similar or enhanced biological properties. These methods are crucial for computationally generating new, synthetically accessible this compound analogs with high affinity and desired pharmacological profiles.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional flexibility of molecules, including this compound, and identifying their energetically favorable conformations. Given that this compound is a flexible linear diterpene, its biological activity is likely influenced by its dynamic behavior and preferred spatial arrangements.

Molecular dynamics (MD) simulations provide a detailed, atomic-level view of how molecules move and interact over time, offering insights beyond static structural data. For this compound, MD simulations can elucidate its dynamic behavior in various environments, helping to understand how its conformations change and how these changes might affect its binding to biological targets. These simulations are more reliable than traditional docking studies because they account for the flexibility and deformation of both the ligand (this compound) and the target protein, creating a more realistic representation of their interaction.

In the context of this compound, MD simulations can be used to:

Explore Conformational Preferences: Identify the most stable and accessible conformations of this compound, which are crucial for its interaction with biological macromolecules.

Analyze Ligand-Target Interactions: Provide detailed information on the binding energetics and kinetics of this compound with its specific biological targets, such as antiparasitic enzymes or cancer cell receptors.

Predict Ligand-Induced Perturbations: Forecast how this compound might induce structural changes in its target, which can be critical for its mechanism of action.

The integration of VCD-guided conformational analysis with density functional theory (DFT) calculations and subsequent MD simulations offers a comprehensive approach to understanding this compound's complex structure-activity relationship, from its absolute stereochemistry to its dynamic interactions within biological systems.

Advanced Analytical Methodologies in Elegandiol Research

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) spectroscopy has been a pivotal technique in unequivocally establishing the absolute configuration of Elegandiol. rsc.orgresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectroscopic fingerprint of its three-dimensional structure. rsc.org

Initial assignments of this compound's stereochemistry were revised following VCD analysis, which unambiguously determined the absolute configuration at the C-13 stereocenter as (S). rsc.orgresearchgate.netresearchgate.net This powerful chiroptical method offers a reliable alternative to more traditional techniques like derivatization, which had previously led to an incorrect assignment. researchgate.netresearchgate.net

In a typical VCD analysis of this compound, the experimental spectrum is measured in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or benzene-d₆. rsc.orgnih.gov For instance, the VCD spectrum of this compound has been recorded from a solution of 4.7 mg in 60 μL of benzene-d₆, resulting in a concentration of 0.24 M. nih.gov Despite challenges with sample quantity, characteristic VCD bands, such as a strong negative band around 1153 cm⁻¹ and positive bands near 1255 cm⁻¹ and 1050 cm⁻¹, provide key data points for comparison with theoretical calculations. nih.gov The combination of experimental VCD spectra with quantum chemical calculations provides a robust framework for absolute configuration assignment. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Complex Structure Elucidation

The foundational structure of this compound and its derivatives is primarily elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide comprehensive information about the molecule's atomic connectivity and molecular formula.

High-resolution mass spectrometry (HRESIMS) is employed to determine the precise molecular formula of the compound. nih.gov Further structural details are gleaned from a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net These include:

¹H NMR: Identifies the different types of protons and their immediate electronic environment.

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the carbon skeleton.

COSY (Correlated Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons within a spin system.

Through the comprehensive analysis of these spectroscopic data, the planar structure of this compound and related diterpenes isolated from natural sources like the brown alga Bifurcaria bifurcata can be confidently established. nih.govresearchgate.net

Below is a table summarizing the ¹³C and ¹H NMR spectral data for this compound, which is essential for its structural characterization.

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
159.6
2123.6
3139.9
439.7
526.4
6124.2
7135.2
839.5
926.9
10129.3
11129.7
1255.5
13199.7
14123.0
15155.8
1620.8
1727.9
Note: Specific proton chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The table represents typical values reported in the literature. researchgate.net

Advanced Chromatographic Techniques for Isolation, Separation, and Purity Assessment

The journey of this compound from a natural source, such as the brown alga Bifurcaria bifurcata, to a pure sample for spectroscopic analysis relies on advanced chromatographic techniques. researchgate.netvdoc.pub These methods are indispensable for the isolation, separation, and purity assessment of the target compound from a complex mixture of other metabolites.

A combination of chromatographic methods is often employed in a multi-step purification process:

Column Chromatography (CC): Frequently used as an initial separation step to fractionate the crude extract based on polarity.

Thin-Layer Chromatography (TLC): A rapid and effective tool for monitoring the progress of separations and identifying fractions containing the compound of interest. researchgate.net

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to obtain this compound with a high degree of purity. nih.gov

The application of these techniques in sequence allows for the efficient isolation of this compound, ensuring that the sample is sufficiently pure for unambiguous structural and stereochemical analysis by spectroscopic methods. researchgate.net

Computational Chemistry Approaches for Spectroscopic Data Interpretation (e.g., DFT calculations for VCD)

Computational chemistry is an integral part of modern structural elucidation, providing the theoretical framework necessary to interpret complex experimental data. In this compound research, Density Functional Theory (DFT) calculations are particularly crucial for the analysis of VCD spectra. mdpi.com

The process involves calculating the theoretical VCD spectrum for a proposed structure and comparing it with the experimentally measured spectrum. A good match between the two provides strong evidence for the correctness of the assigned absolute configuration. nih.gov For flexible molecules like the acyclic diterpenoid this compound, this process requires several steps:

Conformational Search: Identifying all low-energy conformers of the molecule, as the experimental spectrum represents a population-weighted average of all conformations present in solution. youtube.com

Geometry Optimization and Frequency Calculation: For each conformer, the geometry is optimized, and the vibrational frequencies and VCD intensities are calculated, typically using a functional like B3LYP with a suitable basis set. rsc.org

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their calculated relative energies (Boltzmann distribution) to generate the final predicted spectrum. youtube.com

The excellent agreement achieved between the DFT-calculated and experimental VCD spectra was instrumental in re-establishing the absolute configuration of this compound as (S). rsc.orgresearchgate.net This integrated experimental and computational approach has become a standard and reliable protocol for assigning the absolute stereochemistry of chiral natural products. nih.gov

Validation of Analytical Methods for Research Reproducibility and Reliability

The validation of analytical methods is a critical process that ensures the data generated from techniques like VCD, NMR, MS, and chromatography are accurate, reliable, and reproducible. While specific validation reports for this compound analysis are not detailed in the literature, the principles of method validation are universally applied in natural product chemistry to ensure the quality and integrity of research findings.

Key parameters for analytical method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By ensuring these parameters are met, researchers can have confidence that the structural elucidation, stereochemical assignment, and purity assessment of this compound are based on sound and defensible scientific evidence, allowing for the consistent reproduction of results across different laboratories and studies.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Activities and Therapeutic Potential (pre-clinical)

Elegandiol has demonstrated notable biological activities, including significant antiparasitic properties against pathogens such as Leishmania donovani, Trypanosoma brucei rhodesiense, and drug-resistant strains of Plasmodium falciparum. thegoodscentscompany.comsmolecule.com Furthermore, it exhibits cytotoxic effects against various cancer cell lines, including human liver cancer cell lines, suggesting its potential in oncology. thegoodscentscompany.comsmolecule.com Future preclinical research will be crucial to thoroughly characterize these activities, identify new therapeutic targets, and assess the compound's efficacy and safety profiles in relevant disease models. This involves a comprehensive program of in vitro and in vivo studies designed to establish biological plausibility, determine biologically active dose levels, and evaluate potential side effects. nih.govnih.govbioregistry.io Such investigations will aim to uncover additional biological activities within its known spectrum or entirely new therapeutic applications, leveraging advanced screening platforms and animal models that closely mimic human disease conditions. nih.govbioregistry.io

Advanced Mechanistic Investigations and Multi-target Profiling

Preliminary research indicates that this compound may interact with specific cellular pathways involved in cell proliferation and apoptosis, contributing to its cytotoxic effects. thegoodscentscompany.com Further advanced mechanistic investigations are essential to fully elucidate the precise molecular targets and pathways through which this compound exerts its biological activities. This will involve the application of cutting-edge techniques such as proteomics, metabolomics, and transcriptomics to identify global cellular responses to this compound exposure. mdpi-res.com Multi-target profiling, which aims to identify all proteins or pathways that a compound interacts with, is particularly relevant for natural products like this compound, which often exhibit pleiotropic effects. wikidata.org Understanding these complex interactions will provide critical insights into its therapeutic potential, help predict potential off-target effects, and guide the rational design of more selective and potent derivatives. Studies on synergistic effects with other compounds, as previously suggested, also warrant deeper investigation to explore combination therapies. thegoodscentscompany.com

Biotechnological Production and Sustainable Sourcing Strategies

As a natural product primarily isolated from marine algae, the sustainable sourcing of this compound is a critical consideration for its long-term development. thegoodscentscompany.comnih.govpageplace.de Over-reliance on wild harvesting can lead to ecological disruption and inconsistent supply. Biotechnological approaches offer a promising alternative for sustainable production. pageplace.deresearchgate.net This includes exploring the cultivation of the source organisms (Bifurcaria bifurcata, Cystoseira species) through aquaculture, which provides a controlled and renewable supply. pageplace.de Furthermore, genetic engineering of microbial hosts (e.g., bacteria, yeast) or plant cell cultures to biosynthesize this compound or its precursors could offer a scalable and environmentally friendly production platform. researchgate.net Research into the biosynthetic pathways of this compound in its natural producers could enable metabolic engineering strategies to enhance yield or produce novel analogs. researchgate.netresearchgate.net These biotechnological strategies are vital for ensuring a consistent, high-quality, and sustainable supply of this compound for research and potential therapeutic applications.

Expanding Structure-Activity Landscape Studies for Derivative Design

The absolute configuration of this compound has been unequivocally re-established as (S), which is a crucial piece of information for rational drug design. mdpi-res.com Given its promising biological activities, expanding structure-activity relationship (SAR) landscape studies is a key future direction. SAR studies involve systematically modifying the chemical structure of this compound and evaluating the impact of these changes on its biological activity, potency, selectivity, and pharmacokinetic properties. chemistryviews.orgnumberanalytics.comresearchgate.net The existence of related elegan-type diterpenes, such as eleganolone (B1236103), eleganolone acetate, eleganonal, and epoxyeleganolone, provides a rich chemical space for exploring structural variations. dokumen.pubresearchgate.net These studies will aim to identify key pharmacophores, optimize binding to specific targets, improve bioavailability, and reduce any potential toxicity, ultimately leading to the design and synthesis of novel this compound derivatives with enhanced therapeutic profiles.

Q & A

Q. How can researchers determine the purity of Elegandiol in synthesized samples?

To assess purity, employ analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare retention times or spectral peaks against reference standards. For quantitative analysis, integrate peak areas and calculate purity using calibration curves .

Q. What experimental protocols are optimal for isolating this compound from natural sources?

Use solvent extraction (e.g., ethanol or hexane) followed by column chromatography for purification. Validate extraction efficiency via Thin-Layer Chromatography (TLC) and optimize solvent polarity based on this compound’s solubility profile. Document solvent ratios, temperature, and agitation time to ensure reproducibility .

Q. How should researchers characterize this compound’s structural and functional properties initially?

Combine Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups and Mass Spectrometry (MS) for molecular weight confirmation. For crystallographic analysis, use X-ray Diffraction (XRD) . Cross-validate results with computational tools like Density Functional Theory (DFT) .

Advanced Research Questions

Q. How to design experiments investigating this compound’s degradation under varying environmental conditions?

Employ accelerated stability testing by exposing this compound to controlled humidity, temperature, and light. Monitor degradation products via Liquid Chromatography-Mass Spectrometry (LC-MS) . Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and identify degradation pathways .

Q. How to resolve contradictions between computational predictions and experimental data on this compound’s reactivity?

Conduct sensitivity analysis to identify variables (e.g., solvent effects, temperature) causing discrepancies. Validate computational models (e.g., Molecular Dynamics simulations ) with experimental kinetic studies or isotope labeling . Reconcile data by refining force-field parameters or adjusting experimental conditions .

Q. What methodologies are suitable for analyzing this compound’s structure-activity relationships (SAR) in biological systems?

Use Quantitative SAR (QSAR) models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from cell-based assays (e.g., IC50 values). Validate predictions via site-directed mutagenesis or docking studies to map binding interactions .

Q. How to address reproducibility challenges in this compound’s synthesis across different laboratories?

Standardize protocols using Detailed Operating Procedures (DOPs) with exact reagent grades, equipment specifications, and environmental controls. Perform interlaboratory studies and apply statistical tests (e.g., ANOVA) to identify variability sources. Share raw datasets and calibration metadata .

Q. What statistical approaches are recommended for validating this compound’s analytical methods?

Follow ICH Q2(R1) guidelines to evaluate linearity , precision , accuracy , and limit of detection/quantitation . Use Grubbs’ test to remove outliers and Bland-Altman plots to compare method agreement. Report confidence intervals for critical parameters .

Q. How to investigate this compound’s metabolic pathways in vitro and in vivo?

For in vitro studies, incubate this compound with hepatic microsomes and analyze metabolites via LC-MS/MS . In vivo, administer radiolabeled this compound (e.g., ¹⁴C) to model organisms and track distribution using autoradiography or scintillation counting .

Q. How to establish correlations between this compound’s in vitro potency and in vivo efficacy?

Develop Pharmacokinetic/Pharmacodynamic (PK/PD) models integrating parameters like bioavailability, half-life, and receptor occupancy. Use compartmental modeling to predict dose-response relationships and validate with dose-ranging studies in animal models .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise, apply root-cause analysis (e.g., Ishikawa diagrams) to isolate technical, procedural, or environmental factors. Replicate experiments under standardized conditions and compare datasets using Mann-Whitney U tests for non-normal distributions .
  • Literature Review Gaps : Identify understudied areas (e.g., this compound’s enantiomeric activity) by systematically reviewing databases like PubMed or SciFinder. Use PRISMA frameworks to map evidence and prioritize hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.